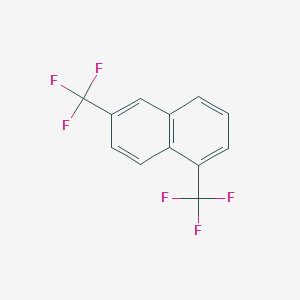

1,6-Bis(trifluoromethyl)naphthalene

描述

Significance of Trifluoromethylation in Aromatic Chemical Research

The introduction of trifluoromethyl (CF3) groups into aromatic compounds is a powerful strategy in modern chemical research. bohrium.com The CF3 group is strongly electron-withdrawing and highly lipophilic, properties that can significantly modify the characteristics of the parent aromatic molecule. mdpi.comtcichemicals.com This process, known as trifluoromethylation, can enhance a compound's metabolic stability and binding affinity to biological targets. mdpi.comresearchgate.net

The trifluoromethyl group is recognized for its unique combination of properties:

High Electronegativity: The fluorine atoms in the CF3 group are highly electronegative, creating a strong electron-withdrawing effect. mdpi.com This alters the electron density of the aromatic ring, influencing its reactivity and interactions with other molecules. tcichemicals.com

Increased Lipophilicity: The CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. This can increase the half-life of a drug molecule in the body. mdpi.com

Steric Effects: While electronically distinct, the trifluoromethyl group is sometimes used as a bioisostere for chlorine or a methyl group, allowing for the fine-tuning of a molecule's shape and size to optimize interactions with biological targets. wikipedia.org

These properties have made trifluoromethylation a widely used technique in the development of pharmaceuticals, agrochemicals, and advanced organic materials. bohrium.commdpi.com

Overview of Naphthalene (B1677914) as a Core Structure in Contemporary Chemical Science

Naphthalene, with its chemical formula C10H8, is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. vedantu.comwikipedia.org This planar, aromatic structure serves as a fundamental building block in organic chemistry. vedantu.comstudysmarter.co.uk The delocalized pi-electron system of naphthalene gives it its characteristic aromaticity and stability. vedantu.com

Key features of the naphthalene core include:

Aromaticity: Naphthalene adheres to Hückel's rule for aromaticity, with 10 π-electrons in a cyclic, planar system, which imparts significant stability. vedantu.com

Reactivity: The presence of two fused rings leads to different reactivities at the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions. wikipedia.org This allows for selective chemical modifications.

Versatility: The naphthalene scaffold is found in a wide range of natural and synthetic compounds and is a common starting point for the synthesis of more complex molecules. mdpi.comyoutube.com

The unique electronic and structural properties of naphthalene make it a versatile platform for creating new functional molecules with applications in dyes, polymers, and electronic materials. mdpi.comnih.gov

Academic Research Trajectories for Bis(trifluoromethyl)naphthalenes

Research into bis(trifluoromethyl)naphthalenes, including the 1,6-isomer, has explored their synthesis, properties, and potential applications. Synthetic strategies often involve the introduction of trifluoromethyl groups onto a pre-existing naphthalene core. One common method is the reaction of an iodo-naphthalene derivative with trifluoromethyl iodide and copper powder. jst.go.jp

The primary research interest in these compounds lies in their potential use as building blocks for advanced materials, such as liquid crystals and polymers, where the unique properties of the trifluoromethyl groups can be exploited to achieve desired performance characteristics. Research has also explored their use in creating n-type semiconducting materials. acs.orgnih.gov

Structure

3D Structure

属性

分子式 |

C12H6F6 |

|---|---|

分子量 |

264.17 g/mol |

IUPAC 名称 |

1,6-bis(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)8-4-5-9-7(6-8)2-1-3-10(9)12(16,17)18/h1-6H |

InChI 键 |

VBPMOMFXDNYVEH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(F)(F)F |

产品来源 |

United States |

Synthesis and Properties of 1,6 Bis Trifluoromethyl Naphthalene

Direct Introduction of Trifluoromethyl Groups onto Naphthalene Substrates

The direct introduction of trifluoromethyl groups onto a pre-existing naphthalene core represents an atom-economical approach to synthesizing bis(trifluoromethyl)naphthalenes. These methods often involve the challenge of controlling regioselectivity to obtain the desired 1,6-isomer over other possible substitution patterns.

Transition-Metal Catalyzed Trifluoromethylation Reactions

Transition-metal catalysis has emerged as a powerful tool for the formation of C-CF3 bonds. Palladium-catalyzed cross-coupling reactions are a prominent example, where an aryl halide or triflate is coupled with a trifluoromethyl source. While specific studies on the direct bis-trifluoromethylation of naphthalene to yield the 1,6-isomer are not extensively detailed, the general principles of such reactions are well-established. For instance, palladium complexes with specialized phosphine (B1218219) ligands can catalyze the trifluoromethylation of aryl chlorides. These reactions typically employ a nucleophilic CF3 source, such as (trifluoromethyl)triethylsilane (TESCF3), in the presence of a fluoride (B91410) source like potassium fluoride. The catalytic cycle is thought to involve a Pd(0)/Pd(II) or a high-valent Pd(II)/Pd(IV) pathway. In the context of naphthalene, a dihalonaphthalene, such as 1,6-dihalonaphthalene, would be the logical starting material for a sequential or one-pot double trifluoromethylation. The choice of catalyst, ligands, and reaction conditions would be crucial in achieving high yields and selectivity.

Computational studies have been employed to screen bidentate phosphine ligands for their efficacy in promoting the reductive elimination of Ph-CF3 from Ni(II) complexes, a key step in nickel-catalyzed trifluoromethylation. mdpi.com Such theoretical insights can guide the selection of appropriate catalytic systems for the synthesis of bis(trifluoromethyl)naphthalenes.

Nucleophilic Trifluoromethylation Protocols Utilizing Silicon-Based Reagents

Nucleophilic trifluoromethylation reagents, particularly those based on silicon, have gained widespread use due to their relative stability and ease of handling. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a cornerstone of this methodology. In the presence of a fluoride source, such as cesium fluoride (CsF), TMSCF3 can effectively trifluoromethylate a variety of substrates.

The application of TMSCF3 in the synthesis of bis(trifluoromethyl)phosphino naphthalenes has been demonstrated. researchgate.netnih.govyoutube.com In these syntheses, an aryllithium species, generated from a substituted naphthalene, reacts with a phosphorus electrophile. The resulting intermediate is then subjected to nucleophilic trifluoromethylation with TMSCF3 and CsF. researchgate.netnih.govyoutube.com This highlights the compatibility of silicon-based reagents with naphthalene frameworks and suggests their potential for the direct trifluoromethylation of suitably activated naphthalene precursors to form C-CF3 bonds. The choice of solvent is critical in these reactions to ensure optimal reactivity. researchgate.netnih.govyoutube.com

Fluoroform, in combination with silicon-containing bases, also serves as a source for the trifluoromethyl anion for the nucleophilic trifluoromethylation of carbonyl compounds. youtube.com While not directly applied to naphthalene itself in the provided literature, this method represents an alternative nucleophilic trifluoromethylation protocol that could potentially be adapted for naphthalene substrates.

Stereochemical and Regiochemical Control in Bis-Trifluoromethylation

Achieving regiochemical control in the direct bis-trifluoromethylation of naphthalene to selectively yield the 1,6-isomer is a significant synthetic challenge. The inherent reactivity of the naphthalene core favors substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) in electrophilic aromatic substitution reactions. libretexts.org This is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that maintain one intact benzene (B151609) ring. libretexts.org

The introduction of the first trifluoromethyl group, which is strongly electron-withdrawing, deactivates the naphthalene ring towards further electrophilic attack. The directing effect of this initial CF3 group would then govern the position of the second trifluoromethylation. A trifluoromethyl group is a meta-directing deactivator in benzene systems. On a naphthalene ring, this deactivating effect would further complicate direct bis-trifluoromethylation, likely requiring harsh reaction conditions and leading to a mixture of isomers.

Radical trifluoromethylation offers an alternative to electrophilic pathways. However, radical aromatic substitutions can also yield mixtures of products. nih.gov The regioselectivity of radical reactions is influenced by factors such as the stability of the resulting radical intermediate. youtube.com For these reasons, direct bis-trifluoromethylation of unsubstituted naphthalene is generally not a preferred method for obtaining a specific isomer like this compound in high purity. Multi-step synthetic strategies that build the desired substitution pattern sequentially are often more practical and afford greater control over the final product.

Multi-Step Synthetic Routes to Bis(trifluoromethyl)naphthalene Frameworks

Given the challenges in controlling regioselectivity in direct bis-trifluoromethylation, multi-step synthetic routes are often employed to construct bis(trifluoromethyl)naphthalene frameworks with defined substitution patterns. These methods typically involve the sequential functionalization of a pre-functionalized naphthalene core or the construction of the naphthalene ring itself with the trifluoromethyl groups already in place.

Sequential Functionalization of Halogenated Naphthalene Precursors

A common and effective strategy for the synthesis of bis(trifluoromethyl)naphthalenes involves the use of dihalogenated naphthalenes as precursors. This approach allows for the stepwise introduction of the trifluoromethyl groups, providing excellent control over the final substitution pattern.

One documented route for the synthesis of various bis(trifluoromethyl)naphthalene isomers, including the 1,6-derivative, starts from diiodonaphthalenes. acs.org In this method, the diiodo-substituted naphthalene is reacted with trifluoromethyl iodide (CF3I) in the presence of copper powder in a pyridine (B92270) solvent. This reaction, a form of the Ullmann reaction, facilitates the substitution of the iodine atoms with trifluoromethyl groups. While generally providing good yields, the success of this reaction can be influenced by steric factors, as seen in the poor yield for the 1,8-diiodonaphthalene (B175167) starting material. acs.org

An alternative multi-step sequence (Route A) involves a series of transformations starting from an iodonitronaphthalene. acs.org This sequence proceeds through the following intermediates: (trifluoromethyl)nitronaphthalene, (trifluoromethyl)aminonaphthalene, and (trifluoromethyl)iodonaphthalene. The final trifluoromethylation step is again achieved by reacting the (trifluoromethyl)iodonaphthalene with trifluoromethyl iodide and copper. This longer route has been successfully applied to synthesize a range of bis(trifluoromethyl)naphthalene isomers. acs.org

The table below summarizes a general synthetic route for bis(trifluoromethyl)naphthalenes starting from diiodonaphthalene precursors.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Diiodonaphthalenes | CF3I, Cu, Pyridine | Bis(trifluoromethyl)naphthalenes | Generally Good | acs.org |

Cycloaddition Strategies for Constructing Trifluoromethylated Naphthalene Rings

Cycloaddition reactions offer a powerful alternative for constructing the naphthalene ring system with the desired substituents already incorporated or positioned for further functionalization. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of this approach.

While specific examples detailing the synthesis of this compound via a cycloaddition strategy are not prevalent in the provided literature, the general principle involves the reaction of a suitably substituted diene with a dienophile. For instance, a diene containing one trifluoromethyl group could react with a dienophile also bearing a trifluoromethyl group, or a precursor to one, to form a cyclohexene (B86901) ring which can then be aromatized to the naphthalene skeleton.

More recent methodologies involve the use of aryne cycloadditions. For example, multisubstituted naphthalenes have been synthesized through the [4+2] cycloaddition of 2-pyrones with o-silylaryl triflates, which serve as aryne precursors. mdpi.com This method has been shown to be compatible with a trifluoromethyl-substituted 2-pyrone, leading to the formation of a 1-trifluoromethyl-substituted naphthalene in moderate yield. mdpi.com This demonstrates the potential of cycloaddition reactions involving trifluoromethylated building blocks for the construction of complex naphthalene derivatives.

Another relevant cycloaddition strategy is the rhodium-catalyzed [2+2+2] cycloaddition of 1,6-enynes with 2-bromophenylboronic acids to construct multi-substituted dihydronaphthalene scaffolds. acs.org Although not directly yielding a bis(trifluoromethyl)naphthalene, this method illustrates a modern approach to building the naphthalene core that could potentially be adapted by using trifluoromethyl-containing starting materials.

The table below presents a conceptual cycloaddition approach for synthesizing trifluoromethylated naphthalenes.

| Diene Component | Dienophile Component | Reaction Type | Potential Product |

| Trifluoromethyl-substituted diene | Alkyne or alkene | Diels-Alder | Trifluoromethylated cyclohexene (aromatizable to naphthalene) |

| 2-Pyrone | Trifluoromethyl-substituted aryne | Diels-Alder / Aromatization | Trifluoromethylated naphthalene |

| Trifluoromethyl-substituted 1,6-enyne | Arylboronic acid | Rh-catalyzed [2+2+2] Cycloaddition | Trifluoromethylated dihydronaphthalene |

Derivatization Approaches from Trifluoromethylated Cyclic Diketones

The construction of the naphthalene nucleus from acyclic or cyclic precursors represents a powerful strategy for the synthesis of substituted naphthalenes. One such approach involves the derivatization of trifluoromethylated cyclic diketones. While a direct synthesis of this compound from a corresponding diketone has not been extensively reported, the principles of this methodology can be illustrated through related transformations.

A general strategy involves the cyclization of a benzenoid precursor that already contains a trifluoromethyl group and two carbonyl functions within a side chain. For instance, the synthesis of 1-trifluoromethyl-2-naphthalenols has been achieved through the cyclization of a precursor derived from the reaction of a Grignard reagent with trifluoroacetic acid. This reaction forms a trifluoromethyl ketone, which can then undergo further transformations to build the second ring of the naphthalene system. The presence of the strongly electronegative trifluoromethyl group can facilitate intramolecular electrophilic substitution on the aromatic ring, driving the cyclization process.

A recent study demonstrated the ruthenium-catalyzed coupling of cyclopropanols with α-diazo-β-ketoesters to produce α-ester-δ-diketones. acs.orgacs.org These diketones are versatile intermediates that can be cyclized to form various aromatic and heterocyclic systems. For example, the ruthenium-catalyzed reaction of 1-phenylcyclopropan-1-ol (B1366885) with ethyl 2-diazo-3-oxo-3-phenylpropanoate yields ethyl 2-benzoyl-5-oxo-5-phenylpentanoate. acs.org Subsequent treatment of this δ-diketone can lead to the formation of a naphthalene ring. Introducing trifluoromethyl groups onto the starting materials in such a sequence could provide a pathway to trifluoromethylated naphthalenes. The reaction conditions for such a ruthenium-catalyzed coupling are presented in the table below.

| Parameter | Condition | Yield |

| Catalyst | [Ru(p-cymene)Cl₂]₂ (2 mol %) | 90% |

| Solvent | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | |

| Additive | K₂CO₃ (1 equiv) | |

| Temperature | Room Temperature | |

| Reaction Time | 12 hours | |

| Reaction conditions for the ruthenium-catalyzed coupling of 1-phenylcyclopropan-1-ol and ethyl 2-diazo-3-oxo-3-phenylpropanoate. |

This method's tolerance for various functional groups, including the trifluoromethyl group, suggests its potential applicability in the synthesis of complex fluorinated naphthalenes. acs.org

Expeditious Synthetic Techniques

The demand for rapid and efficient chemical syntheses has driven the adoption of new technologies in the laboratory. For the synthesis of complex molecules like this compound, expeditious techniques can significantly reduce reaction times and improve yields.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. youtube.com The application of microwave irradiation to the synthesis of fluorinated aromatic compounds is a promising area of research. For example, microwave-assisted methods have been advantageously used for the synthesis of fluorinated phthalocyanines from perfluoro-phthalonitrile, resulting in enhanced yields and simplified purification. google.com

In the context of naphthalene synthesis, microwave irradiation has been successfully employed in various steps, including condensations and cyclizations. A multi-step microwave-assisted synthesis of 2-naphthamide (B1196476) derivatives from dimethoxybenzaldehyde derivatives has been reported, with excellent yields in the cyclization step to form the 2-naphthoate (B1225688) intermediate. nih.gov The reaction conditions for the hydrolysis step of this synthesis are detailed below.

| Parameter | Condition |

| Reagents | Compound 2 (5 mmol), 3M KOH (5 mL), 95% Ethanol (5 mL) |

| Microwave Power | 300 W |

| Temperature | 80 °C |

| Reaction Time | 15 min |

| Yield | 95-96% |

| Microwave-assisted hydrolysis of a 2-naphthoate derivative. nih.gov |

Given that the introduction of trifluoromethyl groups onto an aromatic ring is often achieved under high-temperature conditions, microwave heating could be particularly beneficial. The direct trifluoromethylation of diiodonaphthalenes with trifluoromethyl iodide and copper powder is a key step in the synthesis of bis(trifluoromethyl)naphthalenes. jst.go.jp This reaction typically requires elevated temperatures, and the use of microwave irradiation could potentially shorten the reaction time and improve the efficiency of this transformation, making it a more expeditious route to this compound and its isomers.

Considerations of Reaction Efficiency and Atom Economy in Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes. Reaction efficiency, often measured by percentage yield, and atom economy, which considers the proportion of reactant atoms incorporated into the desired product, are key metrics for evaluating the sustainability of a chemical process. libretexts.org

The synthesis of bis(trifluoromethyl)naphthalenes can be achieved through a multi-step sequence starting from iodonitronaphthalenes. This route involves the following transformations: iodonitronaphthalene → (trifluoromethyl)nitronaphthalene → (trifluoromethyl)aminonaphthalene → (trifluoromethyl)iodonaphthalene → bis(trifluoromethyl)naphthalene. jst.go.jp An alternative, more direct route involves the direct conversion of diiodonaphthalenes into bis(trifluoromethyl)naphthalenes. jst.go.jp

Let's analyze the atom economy of a key step in this synthesis: the trifluoromethylation of an iodo-substituted naphthalene using trifluoromethyl iodide (CF₃I) and copper.

Reaction: R-I + CF₃I + Cu → R-CF₃ + CuI

The atom economy for this reaction is calculated as:

(Molecular Weight of R-CF₃) / (Molecular Weight of R-I + Molecular Weight of CF₃I + Molecular Weight of Cu) * 100%

The development of catalytic methods for trifluoromethylation is a major goal in improving the atom economy of these transformations. For instance, the use of Ruppert-Prakash reagent (TMSCF₃) for nucleophilic trifluoromethylation often proceeds with high efficiency. wordpress.comevitachem.com Exploring catalytic cycles that regenerate the active trifluoromethylating species would significantly enhance the atom economy and reduce waste, aligning with the principles of green chemistry.

Computational and Theoretical Investigations of 1,6 Bis Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

There is no available literature that reports on the use of SESE to probe substituent effects in 1,6-bis(trifluoromethyl)naphthalene.

Specific comparative studies on the electronic perturbations in this compound versus a similarly substituted benzene (B151609) system are not found in the reviewed literature.

A detailed FMO analysis (HOMO-LUMO energies and distributions) for this compound is not available in published computational studies.

No studies modeling the intramolecular charge transfer or exciton (B1674681) dynamics specifically for this compound were found.

Molecular Dynamics Simulations for Conformational Landscapes

There are no available molecular dynamics simulation studies that chart the conformational landscape of this compound.

Quantum Chemical Predictions of Reaction Pathways and Selectivity

Quantum chemical predictions regarding the reaction pathways and selectivity of this compound have not been a subject of published research.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 1,6-bis(trifluoromethyl)naphthalene, a combination of 1H, 13C, and 19F NMR experiments would provide a complete picture of its covalent framework.

The ¹H NMR spectrum of this compound is expected to be defined by the signals from its six aromatic protons. Due to the C₂ symmetry of the molecule, these six protons are chemically non-equivalent and would theoretically present as six distinct signals. The substitution pattern would lead to a complex series of doublets and doublets of doublets in the aromatic region (typically δ 7.5-8.5 ppm). The specific coupling constants (J-values) between adjacent protons would be critical in assigning each signal to its specific position on the naphthalene (B1677914) core.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, twelve distinct carbon signals are anticipated. Two of these signals correspond to the trifluoromethyl (CF₃) carbons. A key feature would be the coupling between these carbons and the attached fluorine atoms, resulting in a characteristic quartet (¹J_CF). The remaining ten signals correspond to the naphthalene ring carbons. Two of these, C1 and C6, would also exhibit quartet splitting (²J_CCF) due to two-bond coupling to the fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the strong electron-withdrawing nature of the CF₃ groups.

Table 1: Predicted NMR Spectroscopic Data for this compound Note: This table is based on theoretical predictions and data from analogous compounds, as direct experimental data is not widely available.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Features |

|---|---|---|---|

| ¹H | 7.5 – 8.5 | Doublets, Doublets of Doublets | Complex splitting pattern in the aromatic region. |

| ¹³C | 120 – 140 | Singlets, Quartets | Aromatic carbons and carbons attached to CF₃ groups. |

| ¹³C (CF₃) | 120 – 125 | Quartet (¹J_CF ≈ 275 Hz) | Strong C-F coupling indicative of the CF₃ group. |

Given the presence of two trifluoromethyl groups, ¹⁹F NMR spectroscopy is a particularly powerful and informative technique for characterizing this molecule. Since the two CF₃ groups at the 1- and 6-positions are chemically equivalent due to the molecule's symmetry, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. The chemical shift for this singlet would likely appear in the range of δ -60 to -65 ppm, a characteristic region for trifluoromethyl groups attached to an aromatic ring. For comparison, the ¹⁹F NMR spectrum of 2-(trifluoromethyl)naphthalene (B1313535) shows a signal in this region. nih.gov The absence of coupling in the proton-decoupled ¹⁹F spectrum would confirm the equivalence of the two CF₃ groups.

³¹P NMR spectroscopy is a specialized technique used to characterize organophosphorus compounds. While not applicable to this compound itself, it is essential for studying its potential organophosphorus derivatives. Research into related isomers, such as 1,8-bis(phosphino)naphthalenes, demonstrates the utility of this method.

In a study on the synthesis of 1-(diphenylphosphino)-8-[bis(trifluoromethyl)phosphino]naphthalene, ³¹P NMR was crucial for characterization. psu.edu The analysis revealed distinct signals for the two different phosphorus environments. Similarly, for a related compound, 1-bromo-8-[bis(trifluoromethyl)phosphino]naphthalene, the ³¹P NMR spectrum showed a signal at δ -7.2 ppm. This signal appeared as a septet due to coupling with the six equivalent fluorine atoms of the two adjacent CF₃ groups, with a measured two-bond phosphorus-fluorine coupling constant (²J_PF) of 79.4 Hz. psu.edu This type of detailed analysis allows for unambiguous confirmation of the structure of such complex organophosphorus derivatives.

Table 2: Experimental ³¹P NMR Data for a Related Organophosphorus Naphthalene Derivative

| Compound | ³¹P Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

|---|

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

The IR spectrum is expected to show strong absorption bands corresponding to the C-F stretching modes of the trifluoromethyl groups, typically found in the 1100-1350 cm⁻¹ region. Vibrations associated with the aromatic naphthalene core include C-H stretching (around 3050-3100 cm⁻¹), aromatic C=C stretching (in the 1400-1650 cm⁻¹ range), and various C-H in-plane and out-of-plane bending modes at lower wavenumbers. The IR spectrum of the related 2-(trifluoromethyl)naphthalene shows characteristic bands that support these expected regions. nih.gov

Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. Non-polar bonds, such as the symmetric stretches of the aromatic rings, often produce strong Raman signals where IR signals may be weak.

Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The spectroscopic signature of this compound is based on the naphthalene chromophore. Unsubstituted naphthalene exhibits a strong absorption band around 275 nm. nih.gov

The introduction of two strongly electron-withdrawing trifluoromethyl groups onto the naphthalene ring is expected to modulate these electronic transitions. These groups can cause a shift in the absorption maxima (λ_max). While a definitive prediction requires experimental data, such substitutions often lead to a slight blue shift (hypsochromic shift) or a modest red shift (bathochromic shift) depending on the specific electronic interactions.

Similarly, the fluorescence emission spectrum would be affected. Naphthalene is known to be fluorescent, and the quantum yield and emission wavelength of this compound would be influenced by the CF₃ substituents. These groups can alter the energy gap between the ground and excited states and influence the rates of radiative and non-radiative decay.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₆F₆), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement confirming its elemental composition. The monoisotopic mass is calculated to be 264.03736916 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 264. The subsequent fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of a fluorine atom ([M-F]⁺) to give a fragment at m/z = 245, or the loss of a trifluoromethyl radical ([M-CF₃]⁺) to yield a fragment at m/z = 195. Further fragmentation of the naphthalene core would produce additional characteristic ions. Analysis of related compounds, such as 2-(trifluoromethyl)naphthalene, by GC-MS provides a reference for these expected fragmentation processes. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for this compound has been found. While studies on related compounds, such as other isomers of bis(trifluoromethyl)naphthalene and various substituted naphthalenes, have been published, the definitive solid-state structure of this compound remains uncharacterized by this method in the accessible literature.

For illustrative purposes, a typical crystallographic study would provide detailed tables of data including:

Crystal Data and Structure Refinement: This would include the chemical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume (V), number of molecules per unit cell (Z), calculated density, absorption coefficient, and refinement statistics such as the R-factor.

Atomic Coordinates and Equivalent Isotropic Displacement Parameters: A comprehensive list of the x, y, and z coordinates for each atom in the asymmetric unit, along with their displacement parameters which describe the thermal motion of the atoms.

Bond Lengths and Angles: A detailed list of all interatomic distances and the angles between bonded atoms. For this compound, this would critically include the C-C bond lengths of the naphthalene core, the C-C bonds connecting the trifluoromethyl groups to the naphthalene ring, and the C-F bond lengths within the trifluoromethyl groups.

Torsion Angles: These values describe the conformation of the molecule, particularly the rotation around single bonds, such as the bond connecting the trifluoromethyl group to the naphthalene ring.

Without a dedicated crystallographic study on this compound, the precise details of its solid-state structure, including the planarity of the naphthalene ring system under the influence of the two trifluoromethyl substituents and the specific intermolecular interactions (such as π-π stacking or halogen bonding) that govern its crystal packing, cannot be definitively reported. The acquisition of suitable single crystals and subsequent X-ray diffraction analysis would be necessary to provide these crucial structural insights.

Advanced Material Applications and Functional Derivatives of 1,6 Bis Trifluoromethyl Naphthalene

Organic Electronic and Optoelectronic Materials Science

The unique electronic properties of the 1,6-bis(trifluoromethyl)naphthalene core make it an attractive component for materials used in organic electronic and optoelectronic devices. The presence of two trifluoromethyl groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the naphthalene (B1677914) system, enhancing its electron-accepting capabilities and making it suitable for n-type semiconductor applications.

Naphthalene Diimides (NDIs) and Perylene (B46583) Diimides (PDIs) as Electron-Transport Components

Naphthalene diimides (NDIs) and perylene diimides (PDIs) are premier n-type organic semiconductors, widely utilized for their high electron affinity, excellent chemical stability, and robust performance in electronic devices. researchgate.netnih.govrsc.org The introduction of perfluoroalkyl groups, including trifluoromethyl groups, directly onto the aromatic core is a key strategy to enhance their performance. Core-fluorination lowers the LUMO energy, which is advantageous for electron injection and transport and can improve ambient stability. acs.org

Research has led to the successful synthesis of core-perfluoroalkylated PDIs, including a mixture of 1,7-bis(trifluoromethyl)-PDIs and 1,6-bis(trifluoromethyl)-PDIs. acs.org These materials are synthesized through a multi-step process involving perfluoroalkylation of PDI intermediates. acs.org The resulting trifluoromethylated PDIs exhibit strong electron-accepting properties, with experimental LUMO energy levels in the range of -4.04 to -4.34 eV, making them highly suitable for use as electron-transport materials in various organic electronic devices. acs.org These fluorinated NDIs and PDIs are considered competitive candidates for creating solution-processable semiconductors. acs.org Their enhanced electron-accepting nature makes them better alternatives to fullerenes in some organic electronics applications. rsc.org

The general structure of NDI-based materials is a focus for developing the electron transport layer (ETL) in high-performance perovskite solar cells (PSCs), highlighting their importance in next-generation energy technologies. rsc.orgresearchgate.net

Development of Fluorescent Dyes and Luminescent Materials

Naphthalene derivatives are well-regarded for their inherent photophysical properties, serving as the foundation for many fluorescent probes and dyes due to their rigid, planar structure and large π-electron conjugated system, which often leads to high quantum yields and excellent photostability. nih.gov The introduction of trifluoromethyl groups can further modulate these properties.

While specific studies focusing solely on the fluorescence of this compound are limited, research on related structures provides significant insights. For instance, core-perfluoroalkylated PDIs, including those with trifluoromethyl groups, are noted to retain the strong fluorescence characteristic of the PDI family. acs.org However, the substitution on the core can lead to a blue shift in the maximum absorption wavelengths by 6–18 nm and a decrease in the maximum molar extinction coefficients compared to unsubstituted PDIs. acs.org

The trifluoroacetyl group, a close relative of the trifluoromethyl group, has been used as a powerful electron acceptor in push-pull fluorescent dyes. acs.org This substitution enhances the solvatochromism of naphthalene-based dyes, where the fluorescence emission exhibits a pronounced redshift with increasing solvent polarity. acs.org This sensitivity makes such compounds excellent candidates for high-fidelity sensing and imaging applications, such as visualizing the polarity and heterogeneity of lipid droplets in biological systems. acs.org The development of distyrylnaphthalene derivatives has also produced highly fluorescent compounds applicable for cell membrane staining. nih.gov These findings suggest that the this compound scaffold holds significant potential for the rational design of novel luminescent materials and fluorescent probes with tailored properties.

Integration into Organic Field-Effect Transistors (OFETs) and Photovoltaic Devices

The excellent electron-accepting and transport characteristics of materials derived from fluorinated naphthalene make them prime candidates for active components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. NDIs and PDIs are among the most valuable building blocks for creating high-performance, air-stable n-channel semiconductors. nih.govrsc.org

Fluorinated NDI derivatives have been successfully integrated as electron transport materials (ETMs) in perovskite solar cells (PSCs), achieving impressive power conversion efficiencies (PCEs). For example, a PSC using the fluorinated NDI derivative NDI-C4F as the electron transport layer yielded a record efficiency of 23.21%, the highest reported for organic ETMs in n-i-p configured PSCs. This device also demonstrated extraordinary stability, retaining over 90% of its initial PCE after 2600 hours in air.

In the realm of OFETs, NDI-based materials consistently demonstrate high electron mobility. While specific data for this compound-based devices is not widely published, related NDI derivatives show mobilities on the order of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net Certain NDI-based OFETs have achieved electron mobilities as high as 6 cm² V⁻¹ s⁻¹. mdpi.com The strategic design of NDI-based liquid-crystalline compounds has led to OFETs with hole mobilities up to 1.99 cm²/V·s. acs.org These results underscore the immense potential of the NDI architecture, and by extension the this compound scaffold, in fabricating high-performance electronic devices.

| Device Type | NDI Derivative | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Perovskite Solar Cell (n-i-p) | NDI-C4F | Power Conversion Efficiency (PCE) | 23.21% | |

| Perovskite Solar Cell (n-i-p) | NDI-C4F | Stability (in air, unencapsulated) | >90% initial PCE after 2600 h | |

| OFET | iPrP-NDI | Electron Mobility | ~10-4 - 10-3 cm2 V-1 s-1 | researchgate.net |

| OFET | N,N′-dicyclohexyl-2,6-naphthalene NDI | Electron Mobility | Up to 6 cm2 V-1 s-1 | mdpi.com |

| OFET (Liquid Crystalline) | NI-12 (Naphthalene Bisimide) | Hole Mobility | 1.99 cm2 V-1 s-1 | acs.org |

High-Performance Polymeric Materials Research

The incorporation of the this compound unit into polymer backbones, particularly in polyimides, is a promising strategy for developing advanced materials with superior thermal stability, mechanical strength, and desirable dielectric properties for applications in microelectronics and aerospace.

Synthesis and Characterization of Trifluoromethylated Polyimides

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical resistance. mdpi.com Introducing trifluoromethyl (CF₃) groups into the polymer structure is a well-established method to enhance their properties. nih.govresearchgate.net Fluorinated polyimides are typically synthesized via a two-step polycondensation reaction. First, a dianhydride is reacted with a diamine containing CF₃ groups in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. Subsequently, the PAA is converted to the final polyimide through thermal or chemical imidization. nih.gov

Influence of Trifluoromethyl Groups on Polymer Thermal and Dielectric Properties

The presence of trifluoromethyl groups, such as in a this compound moiety, has a profound and beneficial impact on the thermal and dielectric properties of polyimides.

Thermal Properties: Fluorinated polyimides consistently exhibit high thermal stability. The 5% weight loss temperature (T₅%), a measure of thermal decomposition, for PIs containing CF₃ groups is often well above 500°C. rsc.orgmdpi.com For instance, certain fluorinated PIs show T₅% values in the range of 551–561°C in a nitrogen atmosphere. rsc.org The glass transition temperature (Tg), which indicates the upper-use temperature of the amorphous polymer, is also typically very high, with values often ranging from 259°C to over 400°C depending on the specific polymer backbone structure. mdpi.comrsc.org The rigid nature of the naphthalene core combined with the stability of the C-F bonds contributes to these excellent thermal characteristics.

Dielectric Properties: For advanced microelectronics and high-frequency communication applications, materials with a low dielectric constant (low-k) and low dielectric loss are essential to reduce signal delay and power dissipation. The incorporation of fluorine is a key strategy for lowering the dielectric constant of polyimides. mdpi.comacs.org The high electronegativity of fluorine atoms reduces the electronic polarizability of the polymer chains. mdpi.com Additionally, the bulky CF₃ groups increase the free volume within the polymer matrix, which further decreases the dielectric constant by reducing the density of polarizable groups per unit volume. researchgate.netcitedrive.com Trifluoromethylated polyimides have been reported with dielectric constants ranging from 2.31 to 2.85 at 1 MHz, which is a significant reduction compared to non-fluorinated commercial PIs that typically have a dielectric constant around 3.5. mdpi.comrsc.org

| Polyimide | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Dielectric Constant (k) @ 1 MHz | Reference |

|---|---|---|---|---|

| TPPI50 | 402 °C | 563 °C | 2.312 | mdpi.com |

| TPPI75 | 407 °C | 570 °C | - | mdpi.com |

| PI 5a-c (Range) | 259 - 281 °C | 551 - 561 °C (N2) | 2.69 - 2.85 | rsc.org |

| Semi-alicyclic PIs (Range) | 294 - 390 °C | - | 2.61 - 2.76 | nih.gov |

Compound Name Reference Table

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| NDI | Naphthalene Diimide |

| PDI | Perylene Diimide |

| OFET | Organic Field-Effect Transistor |

| OPV | Organic Photovoltaic |

| PSC | Perovskite Solar Cell |

| ETL | Electron Transport Layer |

| PI | Polyimide |

| PAA | Poly(amic acid) |

| NI-12 | A specific naphthalene bisimide derivative |

| NDI-C4F | 2,7-bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo[lmn] acs.orgmdpi.comphenanthroline-1,3,6,8(2H,7H)-tetraone |

| iPrP-NDI | N,N'-bis(2,6-diisopropylphenyl)naphthalene diimide |

Ligand Design in Homogeneous Catalysis and Organometallic Chemistry

The strategic placement of trifluoromethyl (CF₃) groups on a naphthalene scaffold significantly alters its electronic properties, making this compound a compelling platform for the design of specialized ligands in homogeneous catalysis and organometallic chemistry. The potent electron-withdrawing nature of the CF₃ groups can be harnessed to modulate the electron density at a metal center, thereby influencing the catalytic activity, selectivity, and stability of the resulting complexes.

Design and Application of Bis(trifluoromethyl)phosphino Naphthalenes as Ligands

The synthesis of phosphine (B1218219) ligands derived from naphthalene systems has been a subject of interest due to the unique steric and electronic environment the naphthalene backbone provides. For instance, the synthesis of heteroleptic 1,8-bis(phosphino)naphthalenes has been explored, where electronically disparate substituents can lead to unusual bonding scenarios, such as the formation of a P-P bond.

In the context of trifluoromethylated derivatives, the synthesis of ArP(CF₃)₂ (where Ar is a substituted naphthalene) has been achieved through a nucleophilic trifluoromethylation reaction using Me₃SiCF₃/CsF on an ArP(OPh)₂ precursor. However, the synthesis of bis(phosphine) systems on a naphthalene core, particularly with trifluoromethyl groups, has presented challenges. For example, the incompatibility of ArP(CF₃)₂ with organolithium reagents has hampered the straightforward attachment of a second phosphine group to the aromatic backbone.

Despite these synthetic hurdles, the focus on such ligands is driven by the desirable properties that trifluoromethyl groups impart. Trifluoromethyl groups are strongly electron-withdrawing, a property frequently exploited in the design of transition metal ligands. The incorporation of P(CF₃)₂ moieties into a naphthalene framework like this compound is anticipated to create highly electron-deficient phosphine ligands. Such ligands are expected to be weak sigma-donors and strong pi-acceptors.

While specific catalytic applications of phosphine ligands based on this compound are not extensively documented in the reviewed literature, the general principles of ligand design suggest their potential utility in a range of catalytic transformations. For example, palladium complexes bearing electron-deficient phosphine ligands are often employed in cross-coupling reactions. The electronic properties of a this compound-based phosphine could enhance the reductive elimination step in catalytic cycles, potentially increasing reaction rates.

A class of air-stable 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands has been synthesized and successfully applied in the regio- and enantioselective Pd-catalyzed allylic alkylation of monosubstituted allyl substrates, demonstrating the utility of the P(CF₃)₂ moiety in creating efficient and selective catalysts. researchgate.netiau.irnih.gov This suggests that analogous naphthalene-based ligands could also exhibit valuable catalytic activity.

Investigation of Steric and Electronic Effects on Catalytic Performance

The performance of a metal complex in homogeneous catalysis is intricately linked to the steric and electronic properties of its ligands. The this compound scaffold offers a unique combination of these effects.

Development of Molecular Probes for Fundamental Chemical Phenomena

The sensitivity of the electronic structure of this compound to further substitution makes it an excellent candidate for the development of molecular probes to investigate fundamental chemical phenomena, such as substituent effects in aromatic systems.

Investigation of Substituent Effects in Aromatic Systems

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the impact of substituents on the electronic properties of aromatic molecules. The concept of Substituent Effect Stabilization Energy (SESE) provides a quantitative measure of the electronic interaction between a substituent and a molecular probe.

Research has shown that poly(CF₃)-substituted naphthalene derivatives are highly sensitive molecular probes for studying substituent effects. researchgate.netmdpi.com The presence of strongly electron-withdrawing trifluoromethyl groups significantly amplifies the sensitivity of the SESE to changes induced by other substituents. researchgate.netmdpi.com

A comparative study between naphthalene and benzene (B151609) as transmitting moieties has revealed that naphthalene-based probes can be more sensitive to substituent effects. researchgate.netmdpi.com Specifically, for structures with substituents in different rings, the 1,6-disubstituted naphthalene derivative shows a high degree of similarity in terms of accuracy and sensitivity to meta-substituted benzene derivatives. researchgate.net It has been generally observed that β-substituted naphthalene derivatives serve as better probes for substituent effects than α-substituted ones, and the sensitivity of these molecular probes increases with the number of trifluoromethyl groups attached. researchgate.net

The table below presents the calculated Substituent Effect Stabilization Energy (SESE) in kcal/mol for 6-trifluoromethyl-1-X-naphthalene derivatives, where X is a variable substituent. These values illustrate the electronic influence of different substituents on the this compound system.

| Substituent (X) | SESE (kcal/mol) | Hammett Constant (σm) |

|---|---|---|

| -NH₂ | -3.57 | -0.16 |

| -OH | -2.15 | 0.12 |

| -CH₃ | -0.65 | -0.07 |

| -F | -0.58 | 0.34 |

| -Cl | 0.45 | 0.37 |

| -Br | 0.72 | 0.39 |

| -CF₃ | 3.06 | 0.43 |

| -CHO | 3.23 | 0.35 |

| -CN | 4.28 | 0.56 |

| -NO₂ | 5.78 | 0.71 |

The data clearly demonstrates a correlation between the SESE values and the electronic nature of the substituent, as indicated by the Hammett constants (σm). Electron-donating groups like -NH₂ result in a negative SESE, indicating a stabilizing interaction, while strong electron-withdrawing groups like -NO₂ lead to a large positive SESE, signifying a destabilizing interaction relative to the unsubstituted reference. This high sensitivity underscores the utility of the this compound system as a precise tool for quantifying substituent effects in physical organic chemistry. researchgate.netmdpi.com

Future Directions and Emerging Research Frontiers

Innovations in Catalyst Design for Selective Trifluoromethylation

The synthesis of specifically substituted poly(trifluoromethyl)arenes like 1,6-bis(trifluoromethyl)naphthalene hinges on the availability of highly selective and efficient catalytic methods. Directing the trifluoromethylation to specific positions on the naphthalene (B1677914) core is a significant chemical challenge. Innovations in catalyst design are paramount to overcoming this hurdle and enabling the synthesis of precisely structured molecules.

A key area of development is in photoredox catalysis. nih.gov Light-promoted reactions using organic photocatalysts, such as 4,5-dichlorofluorescein (DCFS), have shown success in the para-selective C-H trifluoromethylation of certain arenes using reagents like the Langlois reagent. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route. The mechanism often involves the photocatalyst coordinating with the substrate to direct the trifluoromethyl radical to a specific site. nih.gov

Furthermore, the discovery of novel catalysts is being accelerated by high-throughput screening techniques. nih.gov For instance, laser-induced fluorescence imaging has been used to rapidly screen combinatorial libraries of heterogeneous catalysts for the selective oxidation of naphthalene. nih.govresearchgate.net This methodology allows for the rapid identification of active catalyst compositions from a large pool of candidates. A similar combinatorial approach could be adapted to discover new catalysts for selective trifluoromethylation, significantly reducing the time and cost associated with catalyst development.

Future catalyst designs will likely focus on systems that can overcome the bottlenecks that limit reaction effectiveness, particularly at lower temperatures. youtube.com Understanding the catalyst's behavior and reaction mechanism at a molecular level is crucial for developing next-generation systems for arene functionalization. youtube.com

| Catalytic Strategy | Description | Key Advantages | Relevant Research Areas |

| Photoredox Catalysis | Uses light energy to initiate redox cycles with a photocatalyst, generating trifluoromethyl radicals for C-H functionalization. | High selectivity (e.g., para-selectivity), mild reaction conditions, avoids pre-functionalization. | Development of new organic and metal-based photocatalysts, application to complex aromatic systems. nih.gov |

| Nucleophilic Trifluoromethylation | Involves the transfer of a "CF₃⁻" equivalent to an electrophilic aromatic substrate, often requiring strong bases or specific activators. | Effective for electron-deficient arenes. | Development of stable and easy-to-handle nucleophilic CF₃ sources, solvent optimization. rsc.org |

| High-Throughput Screening | Employs combinatorial methods and rapid screening techniques (e.g., fluorescence imaging) to quickly assess the activity and selectivity of large catalyst libraries. | Accelerates catalyst discovery, identifies optimal multi-component catalyst compositions. | Application of laser-induced fluorescence and mass spectrometry for screening trifluoromethylation catalysts. nih.govresearchgate.net |

Application of Advanced In-Situ Spectroscopic Techniques

To design better catalysts and control reaction pathways, a deep understanding of the reaction mechanism is essential. Advanced in-situ spectroscopic techniques, which monitor the reaction as it happens, are powerful tools for gaining these critical insights. These methods allow researchers to observe catalyst-substrate interactions, identify transient intermediates, and track the structural evolution of the catalyst under actual operating conditions. kit.edu

Techniques such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Absorption Spectroscopy (XAS) are particularly valuable. kit.edu DRIFTS can identify adsorbed species and intermediates on a catalyst's surface, while XAS provides information about the oxidation state and local coordination environment of metal atoms within a catalyst. kit.edu The combination of these techniques can provide a comprehensive picture of the catalytic cycle. For example, in studying the synthesis of bis(trifluoromethyl)phosphino naphthalenes, the choice of solvent was found to be critical, a factor that could be investigated in detail using in-situ spectroscopy to monitor solvent-catalyst-reagent interactions. rsc.org

Laser-induced fluorescence (LIF) imaging is another powerful in-situ method, particularly for heterogeneous catalysis, as it can monitor the formation of fluorescent products in real-time near the catalyst surface. researchgate.net This provides spatial and temporal information about catalytic activity across a material. researchgate.net The application of these advanced spectroscopic tools is indispensable for unraveling the complex mechanisms of selective trifluoromethylation on naphthalene cores.

| Spectroscopic Technique | Information Provided | Application in Trifluoromethylation Research |

| In-Situ DRIFTS | Vibrational spectra of surface-adsorbed molecules and intermediates. | Identifying binding modes of naphthalene on the catalyst surface; observing the formation and consumption of reaction intermediates. kit.edu |

| In-Situ XAS | Oxidation state and local atomic structure (bond distances, coordination numbers) of catalytic metal centers. | Tracking changes in the catalyst's active site during the reaction; understanding catalyst activation and deactivation mechanisms. kit.edu |

| Laser-Induced Fluorescence (LIF) | Real-time detection and imaging of fluorescent reaction products. | High-throughput screening of catalyst libraries; studying reaction kinetics and catalyst activity distribution. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information and quantification of species in the liquid phase. | Characterizing final products and byproducts; studying reaction kinetics in homogeneous catalysis. rsc.org |

Integration of Machine Learning and Artificial Intelligence in Molecular Design

The chemical space of possible substituted naphthalenes is vast, making the traditional trial-and-error approach to discovering new materials inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for accelerating molecular design. nih.govopenreview.net These computational approaches can navigate the enormous search space to identify novel molecules with specific, desirable properties. github.io

The process typically involves a closed-loop workflow. nih.govpnnl.gov First, predictive models are trained on existing data to learn the relationship between a molecule's structure and its properties (e.g., electronic properties, stability). github.io Then, generative models, such as those based on GPT-like chemical language models, are used to create new, virtual molecules. nih.gov These generated molecules are then screened by the predictive models to identify the most promising candidates for synthesis and experimental validation. pnnl.gov

For trifluoromethylated naphthalenes, AI could be used to:

Predict Properties: Develop quantitative structure-activity relationship (QSAR) models to predict the impact of the number and position of CF₃ groups on the electronic, optical, and material properties of the naphthalene core. pnnl.gov

Generate Novel Candidates: Use generative algorithms to design new this compound derivatives tailored for specific applications, such as improved electron transport or specific self-assembly behavior. nih.gov

Optimize Synthesis: Predict optimal reaction conditions or catalysts for achieving high yields and selectivity in trifluoromethylation reactions.

| AI/ML Application Stage | Description | Objective |

| 1. Data Generation & Representation | Molecules are converted into machine-readable formats (e.g., strings, graphs). Property data is collected from experiments or high-throughput quantum chemical calculations. | Create a robust dataset for model training. nih.govgithub.io |

| 2. Predictive Modeling | Machine learning algorithms are trained to predict molecular properties based on their structure. | Develop accurate models that can quickly estimate the properties of new, unsynthesized molecules. github.io |

| 3. Generative Design | AI models (e.g., generative adversarial networks, language models) propose novel molecular structures. | Explore the chemical space and design new molecules with desired properties that may not exist in current databases. openreview.netnih.gov |

| 4. Screening & Optimization | The generated molecules are computationally screened using the predictive models to identify the most promising candidates for experimental testing. | Prioritize synthetic efforts on molecules with the highest probability of success. pnnl.gov |

Exploration of Novel Material Classes and Device Architectures

The unique electronic properties of the this compound core—namely its high electron affinity imparted by the two powerful electron-withdrawing CF₃ groups—make it an ideal candidate for new classes of organic electronic materials. Aromatic diimides, such as naphthalene diimides (NDIs), are a well-established class of n-type (electron-transporting) organic semiconductors. beilstein-journals.org The introduction of additional electron-withdrawing groups, such as cyano or fluoroalkyl groups, is a proven strategy to lower the molecule's reduction potential and improve its electron-transporting capabilities and stability. nih.govrsc.org

Therefore, this compound can serve as a foundational building block for:

N-type Organic Semiconductors: By incorporating this core into larger conjugated systems, such as naphthalene bisimides, materials with very low LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be created. rsc.org Such materials are highly sought after for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and all-organic electronic circuits.

Electron Acceptors: The significant electron deficiency of the core makes these molecules excellent electron acceptors for use in charge-transfer complexes and as components in organic solar cells. rsc.org

Fluorinated Polymers: Incorporation into polymers could yield materials with high thermal stability, chemical resistance, and specific optoelectronic properties for advanced applications.

The solid-state packing of these molecules, which is critical for charge transport in devices, will be heavily influenced by the position of the trifluoromethyl groups. This provides a design handle for tuning the material's performance in thin-film device architectures. beilstein-journals.org

| Material Class | Potential Application | Role of this compound Core |

| Naphthalene Diimides (NDIs) | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Acts as a highly electron-deficient core to promote n-type (electron) transport and improve air stability. beilstein-journals.orgnih.gov |

| Charge-Transfer Complexes | Organic Conductors, Sensors | Serves as a strong electron acceptor component when paired with an electron-donating molecule. |

| Conjugated Polymers | Printable Electronics, Large-Area Sensors | Provides a recurring electron-deficient unit to control the polymer's electronic band gap and charge transport properties. |

| Fluorinated Materials | High-Performance Coatings, Dielectrics | Imparts properties such as hydrophobicity, thermal stability, and low dielectric constant. |

Supramolecular Chemistry and Self-Assembly of Trifluoromethylated Naphthalene Derivatives

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. frontiersin.org The self-assembly of molecules into well-defined architectures is a powerful bottom-up approach to creating nanoscale materials and devices. rsc.org Naphthalene derivatives are known to self-assemble into a variety of structures, including triangles, nanorods, and complex host-guest systems with macrocycles like cucurbiturils and cyclodextrins. rsc.orgrsc.org

The introduction of trifluoromethyl groups onto the naphthalene skeleton at the 1 and 6 positions would profoundly influence its self-assembly behavior. The CF₃ groups can participate in a range of non-covalent interactions that are distinct from those of simple hydrocarbon systems. These include:

Halogen Bonding: The electropositive tip of a fluorine atom can interact with a Lewis base.

F···H and F···π Interactions: These weak interactions can play a crucial role in directing the crystal packing and conformational preferences of the molecules.

Dipole-Dipole Interactions: The strong dipole of the C-F bond introduces significant electrostatic forces.

Modified π-π Stacking: The electron-deficient nature of the trifluoromethylated naphthalene core will alter its π-π stacking geometry and strength compared to unsubstituted naphthalene.

By programming these non-covalent interactions, it is possible to guide the self-assembly of this compound derivatives into novel supramolecular polymers, liquid crystals, or porous frameworks with tailored functions for molecular recognition, catalysis, or guest encapsulation. rsc.orgfrontiersin.org

| Interaction Type | Description | Influence on Self-Assembly |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | The electron-deficient nature of the trifluoromethylated core will favor stacking with electron-rich partners or in specific offset geometries. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Can provide directional control to assemble molecules into specific 1D, 2D, or 3D architectures. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., F, O, N). | Can compete with or complement other interactions to create robust, ordered structures. |

| Host-Guest Interactions | Encapsulation of a guest molecule (the naphthalene derivative) within a larger host molecule (e.g., cyclodextrin). | Formation of discrete, stable complexes with potential uses in sensing or controlled release. rsc.org |

| van der Waals Forces | General intermolecular attractions and repulsions. | Dictate the overall packing efficiency and density of the resulting solid-state or aggregated structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。